Cas no 2114-20-7 (Hexyl carbamate)
Hexyl carbamate Chemical and Physical Properties
Names and Identifiers
-
- Hexyl carbamate
- carbamic acid hexyl ester
- HEXLYCARBAMATE
- AC1L2NVK
- AC1Q674X
- AG-E-55117
- AR-1J1923
- Carbamidsaeure-hexylester
- Carbamidsaeure-n-hexylester
- CTK1A5190
- Hexylcarbamat
- n-Hexanolcarbamat
- n-Hexylcarbamat
- n-Hexyl-urethan
- NSC165663
- F87233
- AKOS006340259
- NSC 165663
- NSC-165663
- SCHEMBL59618
- DB-342509
- n-hexyl carbamate
- 2114-20-7
- 1-Hexanol, carbamate
- CHEMBL3277152
- DTXSID20175380
- hexylcarbamate
- O-HEXYL CARBAMATE
- Carbamic acid, hexyl ester
-
- MDL: MFCD19203467
- Inchi: 1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9)
- InChI Key: ROASJEHPZNKHOF-UHFFFAOYSA-N
- SMILES: O(C(N)=O)CCCCCC
Computed Properties
- Exact Mass: 145.11035
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 93.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.0708 (rough estimate)
- Melting Point: 62°C
- Boiling Point: 264.33°C (rough estimate)
- Refractive Index: 1.4638 (estimate)
- PSA: 52.32
Hexyl carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191976-5g |
Hexyl carbamate |
2114-20-7 | 97% | 5g |
$*** | 2023-03-29 | |
| Ambeed | A426105-100mg |
Hexyl carbamate |
2114-20-7 | 97% | 100mg |
$45.0 | 2024-04-21 | |
| Ambeed | A426105-250mg |
Hexyl carbamate |
2114-20-7 | 97% | 250mg |
$76.0 | 2024-04-21 | |
| Ambeed | A426105-1g |
Hexyl carbamate |
2114-20-7 | 97% | 1g |
$202.0 | 2024-04-21 | |
| A2B Chem LLC | AB20761-100mg |
Carbamic acid, hexyl ester |
2114-20-7 | 97% | 100mg |
$36.00 | 2024-04-20 | |
| A2B Chem LLC | AB20761-250mg |
Carbamic acid, hexyl ester |
2114-20-7 | 97% | 250mg |
$60.00 | 2024-04-20 | |
| A2B Chem LLC | AB20761-1g |
Carbamic acid, hexyl ester |
2114-20-7 | 97% | 1g |
$158.00 | 2024-04-20 | |
| Aaron | AR002M11-100mg |
Carbamic acid, hexyl ester |
2114-20-7 | 97% | 100mg |
$47.00 | 2025-02-13 | |
| Aaron | AR002M11-250mg |
Carbamic acid, hexyl ester |
2114-20-7 | 97% | 250mg |
$80.00 | 2025-02-13 | |
| 1PlusChem | 1P002LSP-100mg |
Carbamic acid, hexyl ester |
2114-20-7 | 97% | 100mg |
$41.00 | 2023-12-19 |
Hexyl carbamate Suppliers
Hexyl carbamate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Hexyl carbamate
Hexyl Carbamate: A Comprehensive Overview
Hexyl carbamate, also known as N-hexyl carbamate, is a chemical compound with the CAS number 2114-20-7. It belongs to the class of carbamates, which are widely used in various industries due to their versatile properties. This compound is represented by the molecular formula C8H17NO2 and has a molar mass of 157.23 g/mol. Hexyl carbamate is a derivative of carbamic acid, where the hydroxyl group (-OH) is replaced by an N-hexyl group (-N(C6H13)2). Its structure consists of a central carbonyl group (C=O) attached to an amine group (-NH) and an ester group (-O-CO-O-), making it a valuable intermediate in organic synthesis.
The synthesis of hexyl carbamate typically involves the reaction of hexylamine with phosgene or other carbonylating agents in the presence of a base. This reaction forms the amide linkage, which is crucial for its functionality. The compound is often used as an intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. Its applications are diverse, ranging from drug delivery systems to the synthesis of biodegradable polymers.
In recent years, there has been significant research into the use of hexyl carbamate in drug delivery systems. Scientists have explored its ability to form stable complexes with active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability. For instance, studies have shown that hexyl carbamate-based prodrugs can improve the oral absorption of poorly soluble drugs, making them more effective in treating various diseases.
Beyond pharmaceutical applications, hexyl carbamate has also found use in materials science. Researchers have investigated its potential as a building block for synthesizing biodegradable polymers. These polymers have shown promise in applications such as packaging materials and biomedical devices, where biodegradability is a critical factor. The ability of hexyl carbamate to undergo controlled degradation under physiological conditions makes it an attractive candidate for these applications.
The environmental impact of hexyl carbamate has also been a topic of interest in recent studies. Scientists have examined its biodegradation pathways and found that it can be effectively broken down by microbial communities under aerobic conditions. This finding is particularly important for industries seeking sustainable alternatives to traditional chemicals.
In conclusion, hexyl carbamate, with its unique chemical properties and diverse applications, continues to be a subject of extensive research and development. Its role as an intermediate in pharmaceuticals, agrochemicals, and materials science highlights its importance in modern chemistry. As researchers uncover new ways to harness its potential, hexyl carbamate is poised to play an even greater role in advancing various industries while maintaining environmental sustainability.
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